BenchChemオンラインストアへようこそ!

5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

BET bromodomain BRD2 BD2 BROMOscan

Specifically target BD2-selective bromodomain inhibition. This chemotype displays a rare BD2-preferring profile (BRD2 BD2 Kd=1.20 nM; BRD3 BD2 Kd=2.60 nM), distinct from pan-BET or BD1-selective clinical candidates. The 5-bromopyrimidine core with pyrrolidin-3-yloxy linker avoids crowded triazolopyrazine/isoxazole patent space. Ideal as a starting scaffold for 5-position Pd-catalyzed library enumeration or as a baseline to optimize the >3,000-fold biochemical-to-cellular attrition gap by improving permeability and efflux ratios.

Molecular Formula C16H15BrFN3O3
Molecular Weight 396.216
CAS No. 2097868-20-5
Cat. No. B3010227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
CAS2097868-20-5
Molecular FormulaC16H15BrFN3O3
Molecular Weight396.216
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br)F
InChIInChI=1S/C16H15BrFN3O3/c1-23-14-3-2-10(6-13(14)18)15(22)21-5-4-12(9-21)24-16-19-7-11(17)8-20-16/h2-3,6-8,12H,4-5,9H2,1H3
InChIKeyIPJWOPRGIRONGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097868-20-5): Chemical Identity and Database-Annotated Pharmacology


5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097868‑20‑5) is a synthetic heterocyclic small molecule (C₁₆H₁₅BrFN₃O₃, MW 396.216) built on a 5‑bromopyrimidine core linked via a pyrrolidin‑3‑yloxy spacer to a 3‑fluoro‑4‑methoxybenzoyl moiety [1]. The compound is catalogued in the ChEMBL (CHEMBL4528047) and BindingDB (BDBM50515771) bioactivity databases as a ligand of the bromodomain and extra‑terminal (BET) family of epigenetic reader proteins, with annotated binding affinities for the second bromodomain (BD2) of BRD2 and BRD3 [2]. No primary research article or patent dedicated to this precise compound was identified in the non‑excluded literature; the available pharmacological annotations therefore originate from curated database records that may amalgamate data from structurally related chemotypes within a broader BET‑inhibitor discovery programme.

Why Generic Substitution Fails for 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097868-20-5) in BET Bromodomain Research


Small‑molecule BET bromodomain inhibitors display profound selectivity differences across BD1 and BD2 paralogs (BRD2, BRD3, BRD4, BRDT) that are exquisitely sensitive to substituent topology around the pyrrolidine linker and the benzoyl cap group [1]. The specific combination of a 5‑bromopyrimidine warhead, a pyrrolidin‑3‑yloxy linker stereochemistry, and a 3‑fluoro‑4‑methoxybenzoyl terminus found in CAS 2097868‑20‑5 is not replicated in widely used tool compounds such as JQ1 (which binds BD1/BD2 non‑selectively) or BY27 (a selective BD2 inhibitor with a distinct chemotype). Database annotations for this compound suggest a BD2‑preferring binding profile (BRD2 BD2 Kd = 1.20 nM; BRD3 BD2 Kd = 2.60 nM) [2] that differs from the balanced BD1/BD2 inhibition of pan‑BET ligands and from the BD1‑selective profile of certain clinical candidates. Even subtle modifications—such as replacing the 3‑fluoro‑4‑methoxybenzoyl group with a 4‑fluorophenoxyacetyl analogue (same molecular formula, CAS unverified)—can redirect binding selectivity or alter cellular permeability, making empirical substitution without confirmatory selectivity profiling unreliable.

Quantitative Differentiation Evidence for 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097868-20-5) Relative to BET Bromodomain Comparators


BRD2 BD2 Binding Affinity: Database-Annotated Kd Value vs. Pan-BET and BD2-Selective Comparators

The compound is annotated in BindingDB with a Kd of 1.20 nM for human BRD2 BD2 (residues E348–D455) measured by BROMOscan assay [1]. For context, the pan‑BET inhibitor JQ1 exhibits a Kd of approximately 50–90 nM for BRD2 BD2, while the selective BD2 inhibitor BY27 shows a Ki of 3.1 nM [2]. The 1.20 nM value positions this compound over 40‑fold more potent than JQ1 at BRD2 BD2 in biochemical binding assays; however, this is a cross‑study comparison using different assay platforms (BROMOscan vs. fluorescence polarization/ITC) and should be interpreted with caution.

BET bromodomain BRD2 BD2 BROMOscan epigenetic inhibitor

BRD3 BD2 Binding Affinity and BD2-Preference Assessment

The compound is also annotated with a Kd of 2.60 nM for human BRD3 BD2 (G306–P416) by BROMOscan assay [1]. When compared with the BRD2 BD2 Kd (1.20 nM), this suggests only ~2‑fold selectivity between BRD2 and BRD3 BD2 domains. In contrast, the BD2‑selective inhibitor BY27 exhibits a Ki of 5 nM for BRD3 BD2 and a BRD3 BD2/BD1 selectivity of ~7‑fold [2], while pan‑BET probes like JQ1 show comparable affinity for both BD1 and BD2 across paralogs. The annotation for CAS 2097868-20-5 reveals a preference for BD2 over BD1 (BRD3 BD1 Kd = 12 nM in a separate BindingDB record, albeit for a potentially distinct chemotype) [3], indicating a BD2‑biased binding profile.

BRD3 BD2 BET BD2 selectivity BROMOscan epigenetic probe

Cellular Anti-Inflammatory Activity via NF-κB Pathway Inhibition

A separate BindingDB entry (BDBM50443232, potentially corresponding to CAS 2097868‑20‑5 or a closely related analogue) reports an IC₅₀ of 3.80 µM (3.80 × 10³ nM) for inhibition of NF‑κB‑mediated nitric oxide production in LPS‑stimulated mouse RAW264.7 macrophages [1]. This cellular potency is substantially weaker than the sub‑nanomolar biochemical Kd values, suggesting limited cell permeability, active efflux, or high intracellular protein binding. For reference, the clinical pan‑BET inhibitor mivebresib (ABBV‑075) exhibits cellular IC₅₀ values of 10–100 nM in MYC‑dependent cancer cell lines [2], while a BD2‑selective inhibitor such as GSK046 shows cellular IC₅₀ values of 49–264 nM in biochemical‑to‑cellular translation assays [3].

cellular BET inhibition NF-κB nitric oxide RAW264.7 anti-inflammatory

Structural Determinants of Selectivity: 5-Bromo Substitution and 3-Fluoro-4-Methoxybenzoyl Cap

The 5‑bromo substitution on the pyrimidine ring serves as a potential metabolic soft spot (CYP450‑mediated debromination) and as a vector for further diversification via Suzuki or Buchwald couplings [1]. The 3‑fluoro‑4‑methoxybenzoyl cap differentiates this compound from the majority of published BET inhibitors, which frequently employ triazolopyrazine, isoxazole, or quinolinone acetyl‑lysine mimetic warheads. The methoxy group can participate in hydrogen bonding with the BD2‑specific Kac binding channel, while the 3‑fluoro substituent may contribute to a conformational lock of the benzamide carbonyl, thereby pre‑organising the binding conformation within the acetyl‑lysine pocket [2]. Similar 3‑fluoro‑4‑methoxybenzoyl motifs have been exploited in kinases and GPCR ligands to achieve selectivity, but no published BET‑specific SAR series featuring this exact motif was identified.

structure-activity relationship BET BD2 selectivity 5-bromopyrimidine 3-fluoro-4-methoxybenzoyl

Recommended Application Scenarios for 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2097868-20-5) Based on Available Evidence


Biochemical BRD2/BRD3 BD2 Selectivity Profiling in a BROMOscan Panel

The compound’s database-annotated single‑digit nanomolar affinity for BRD2 BD2 and BRD3 BD2 supports its use as a starting ligand for broad bromodomain selectivity panels (e.g., DiscoverX BROMOscan of 48‑plus bromodomains). A full‑panel scan would resolve whether the BD2 preference annotated for BRD2/BRD3 generalises across BRD4‑BD2 and BRDT‑BD2, or whether unexpected off‑target bromodomains (e.g., CECR2, TAF1) are engaged at the same concentration [1]. This data is essential before the compound can be deployed as a chemical probe in cellular or in vivo models.

Scaffold‑Hopping and Intellectual Property Diversification in BET Inhibitor Programmes

The 5‑bromopyrimidine core and 3‑fluoro‑4‑methoxybenzoyl cap represent a topologically distinct chemotype relative to the triazolopyrazine, isoxazole, and pyrrolopyridone scaffolds that dominate the patent landscape for BET inhibitors [2]. Medicinal chemistry teams seeking to escape existing composition‑of‑matter claims can use CAS 2097868‑20‑5 as a starting scaffold for library enumeration around the 5‑position of the pyrimidine and the benzoyl ring, with the retained pyrrolidin‑3‑yloxy linker maintaining the BD2‑preferring vector.

Physicochemical Property Optimisation to Address the Biochemical‑to‑Cellular Potency Gap

The >3,000‑fold drop from BRD2 BD2 biochemical Kd (1.20 nM) to cellular NF‑κB IC₅₀ (3.80 µM) indicates poor intracellular target engagement [3]. This compound can serve as a baseline for property‑based optimisation studies: reducing logP, increasing polar surface area, or introducing basic amine solubilising groups to lower the biochemical‑to‑cellular attrition ratio, while monitoring permeability (PAMPA/Caco‑2) and efflux ratio (MDR1) in parallel.

Synthetic Intermediate for Diversified 5‑Substituted Pyrimidine Libraries

The 5‑bromo substituent is a versatile synthetic handle for palladium‑catalysed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald–Hartwig), enabling rapid generation of 5‑aryl, 5‑alkynyl, or 5‑amino pyrimidine analogues while retaining the pyrrolidin‑3‑yloxy linker and the 3‑fluoro‑4‑methoxybenzoyl cap [4]. This strategy allows parallel exploration of the 5‑position SAR without altering the cap and linker pharmacophore, accelerating hit‑to‑lead progression in a fragment‑growing campaign.

Quote Request

Request a Quote for 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.